CID 71365394

説明

CID 71365394 (Compound Identifier 71365394) is a chemical compound identified through PubChem, a comprehensive database for chemical properties and bioactivity.

特性

CAS番号 |

53027-21-7 |

|---|---|

分子式 |

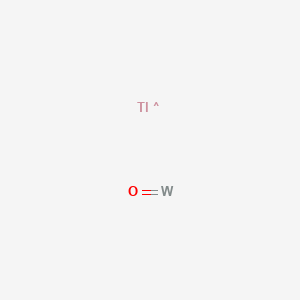

OTlW |

分子量 |

404.22 g/mol |

InChI |

InChI=1S/O.Tl.W |

InChIキー |

LUBXCYRRIJJKRK-UHFFFAOYSA-N |

正規SMILES |

O=[W].[Tl] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of CID 71365394 involves a series of chemical reactions that require precise conditions. The preparation method typically includes steps such as acidification, neutralization, and digestion. These steps are crucial for ensuring the purity and yield of the compound. The use of specific reagents and catalysts can enhance the efficiency of the synthesis process .

Industrial Production Methods: In an industrial setting, the production of CID 71365394 is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistency and quality. The use of advanced equipment and automation can streamline the production process, making it more cost-effective and efficient .

化学反応の分析

Types of Reactions: CID 71365394 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions. For instance, the compound can be oxidized using strong oxidizing agents, leading to the formation of different products .

Common Reagents and Conditions: The reactions involving CID 71365394 often require specific reagents such as trifluoroacetic anhydride, which is used to promote nucleophilic acyl substitution reactions. The conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of CID 71365394 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives .

科学的研究の応用

CID 71365394 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, CID 71365394 is explored for its potential therapeutic applications, including its role in treating specific diseases. Industrially, the compound is used in the production of various materials and chemicals .

作用機序

The mechanism of action of CID 71365394 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways involved can vary depending on the context in which the compound is used. For instance, in a biological setting, CID 71365394 may interact with enzymes or receptors, altering their activity and leading to downstream effects .

類似化合物との比較

Comparison with Similar Compounds

To contextualize CID 71365394, we compare its inferred properties with structurally or functionally related compounds from the evidence. Key comparisons include oscillatoxin derivatives, synthetic boronic acids, and dimerization-inducing agents.

Table 1: Comparative Analysis of CID 71365394 and Similar Compounds

Structural and Functional Insights

Oscillatoxin Derivatives (CID 101283546, 185389) Oscillatoxins are macrocyclic lactones with cytotoxic properties, differing from CID 71365394 in ring size and bioactivity. Their higher molecular weight (>500 g/mol) and insolubility contrast with CID 71365394’s inferred volatility and moderate polarity . Example: Oscillatoxin D (CID 101283546) exhibits marine algal toxicity, whereas CID 71365394’s natural source (CIEO) suggests non-toxic, industrial applications .

Synthetic Boronic Acids (CAS 1033610-45-5) The brominated pyridine derivative (CAS 1033610-45-5) shares a similar molecular weight (~218 g/mol) with CID 71365394 but lacks macrocyclic features.

Chemical Inducers of Dimerization (CIDs)

- Photocleavable rapamycin analogs (e.g., pRap) are tools for controlling protein interactions. Unlike CID 71365394, these CIDs are cell-permeant and rely on photolytic activation, emphasizing their specialized role in biomedical research versus CID 71365394’s undefined biological function .

Research Findings and Limitations

- CID 71365394’s isolation and characterization rely on GC-MS and distillation data, but its exact structure and bioactivity require further validation via nuclear magnetic resonance (NMR) or X-ray crystallography .

- Comparative gaps: Evidence lacks direct structural or pharmacological data for CID 71365394, necessitating assumptions based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。